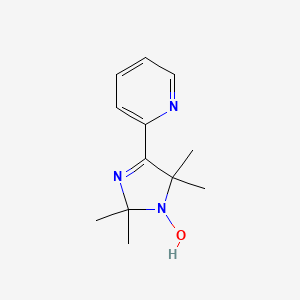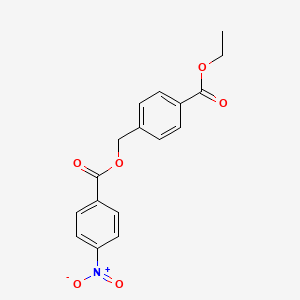
2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol, commonly known as TMI, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TMI is a heterocyclic compound that contains an imidazole ring and a pyridine ring, making it a useful building block for the synthesis of various chemical compounds.
Mécanisme D'action
TMI acts as a nucleophile due to the presence of the imidazole ring, which contains a nitrogen atom with a lone pair of electrons. This makes TMI a useful building block for the synthesis of various chemical compounds, especially those that require nucleophilic substitution reactions.
Biochemical and Physiological Effects:
TMI has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit low toxicity in laboratory experiments. TMI has been used as a ligand for metal catalysts in various reactions, including the synthesis of peptides and other organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMI in laboratory experiments is its high reactivity as a nucleophile. This makes it a useful building block for the synthesis of various chemical compounds. However, TMI is relatively expensive compared to other building blocks, which can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the use of TMI in scientific research. One potential application is in the synthesis of new organic compounds for use in drug discovery and other biomedical applications. TMI could also be used as a building block for the synthesis of new materials with unique properties, such as ionic liquids for energy storage and conversion. Additionally, TMI could be used as a ligand for metal catalysts in new reactions, expanding the range of chemical compounds that can be synthesized in the laboratory.
Méthodes De Synthèse
TMI can be synthesized by reacting 2,2,5,5-tetramethyl-3-pyrroline-1-oxide with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction results in the formation of TMI as a white solid with a melting point of around 130-135°C.
Applications De Recherche Scientifique
TMI has been widely used in scientific research due to its unique chemical properties. It has been used as a ligand for metal catalysts, as well as a building block for the synthesis of various organic compounds. TMI has also been used as a reagent in the preparation of imidazolium-based ionic liquids, which have potential applications in energy storage and conversion.
Propriétés
IUPAC Name |
2-(1-hydroxy-2,2,5,5-tetramethylimidazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11(2)10(9-7-5-6-8-13-9)14-12(3,4)15(11)16/h5-8,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMONITXIIENLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1O)(C)C)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)
![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)

![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)
![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)

![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)


![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)